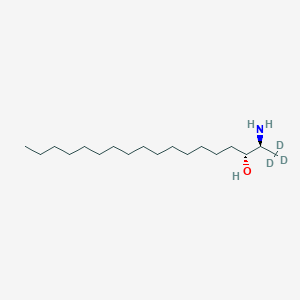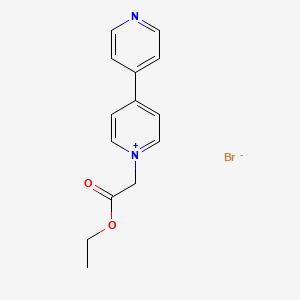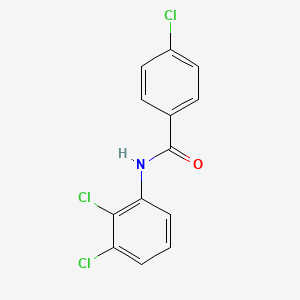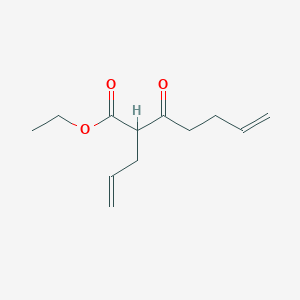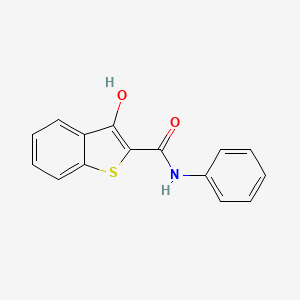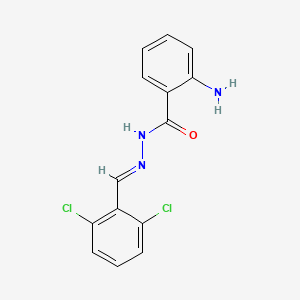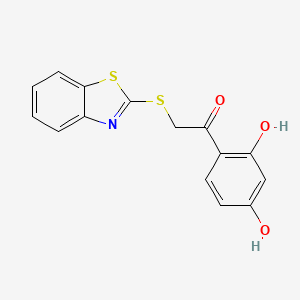
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone is a synthetic organic compound that features a benzothiazole ring and a dihydroxyphenyl group. Compounds with benzothiazole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone typically involves the formation of the benzothiazole ring followed by the introduction of the ethanone and dihydroxyphenyl groups. Common synthetic routes may include:
Cyclization reactions: to form the benzothiazole ring.
Nucleophilic substitution: to attach the ethanone group.
Hydroxylation: to introduce the dihydroxyphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could potentially modify the benzothiazole ring or the ethanone group.
Substitution: Substitution reactions might occur at various positions on the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with benzothiazole structures are often used as catalysts in various chemical reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial agents: Benzothiazole derivatives are known for their antimicrobial properties.
Enzyme inhibitors: These compounds can act as inhibitors for various enzymes.
Medicine
Drug development:
Industry
Materials science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action for 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone would depend on its specific application. Generally, benzothiazole derivatives interact with biological targets through:
Binding to enzymes: Inhibiting their activity.
Interacting with DNA: Affecting gene expression.
Modulating signaling pathways: Influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)phenol
- 2-(1,3-Benzothiazol-2-ylsulfanyl)benzoic acid
- 2-(1,3-Benzothiazol-2-ylsulfanyl)aniline
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of both the benzothiazole ring and the dihydroxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Eigenschaften
CAS-Nummer |
401602-69-5 |
|---|---|
Molekularformel |
C15H11NO3S2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H11NO3S2/c17-9-5-6-10(12(18)7-9)13(19)8-20-15-16-11-3-1-2-4-14(11)21-15/h1-7,17-18H,8H2 |
InChI-Schlüssel |
CRCSLLUFICMUTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=C(C=C(C=C3)O)O |
Löslichkeit |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








